2-Amino-5-bromopyridine is a bifunctional halogenated azaarene serving as a critical building block in the synthesis of cyclin-dependent kinase (CDK) inhibitors, PI3K inhibitors, and polycyclic azaarenes. Featuring a primary amine at the C2 position and a reactive bromine at the C5 position, it offers a pre-programmed regioselectivity that is essential for complex active pharmaceutical ingredient (API) manufacturing. With a stable crystalline powder form and a defined melting point of 133–138 °C, it provides excellent shelf-life and handling characteristics for industrial scale-up, positioning it as the preferred precursor over unhalogenated or chlorinated analogs for late-stage transition-metal-catalyzed cross-coupling workflows [1].
Substituting 2-amino-5-bromopyridine with its closest analogs introduces severe process bottlenecks. Utilizing the unbrominated 2-aminopyridine requires downstream halogenation that invariably produces C3-substituted byproducts, complicating purification and drastically reducing overall yield [1]. Conversely, deploying 2-amino-5-chloropyridine significantly increases the activation energy required for oxidative addition in palladium- or copper-catalyzed cross-couplings, often necessitating the procurement of expensive, bulky phosphine ligands (e.g., XPhos) or higher thermal budgets to force the reaction [2]. While 2-amino-5-iodopyridine offers marginally higher reactivity, it suffers from higher procurement costs, lower atom economy, and greater sensitivity to degradation during storage. Thus, the C5-bromo derivative represents the optimal intersection of reactivity, regiocontrol, and cost-efficiency.
In copper-catalyzed 1,2-diol amination and standard C-N coupling protocols, the halogen identity at the C5 position dictates both yield and ligand requirements. 2-Amino-5-bromopyridine achieves high-yielding amination under standard catalytic conditions, performing within approximately 10% of the highly reactive 2-amino-5-iodopyridine, but at a significantly lower raw material cost and higher stability. In contrast, the C5-chloro analog remains largely inert under identical mild conditions, requiring aggressive bases (like LiHMDS) and expensive specialized ligands to achieve comparable conversion [1].
| Evidence Dimension | C-N Coupling Reactivity and Yield |
| Target Compound Data | High yields with standard Cu/Pd catalysts; ~10% lower yield than iodo-analog but highly stable |
| Comparator Or Baseline | 2-Amino-5-chloropyridine (inert under mild conditions; requires expensive XPhos/LiHMDS) |
| Quantified Difference | Eliminates the need for specialized bulky ligands required by chlorides, while matching ~90% of the iodo-analog's yield. |
| Conditions | Cu- or Pd-catalyzed amination at the C5 position |
Procuring the bromo-derivative allows manufacturers to use cheaper catalyst systems and milder conditions without the premium cost and instability of iodo-derivatives.
For the synthesis of 6-aminonicotinic acid via electrochemical carboxylation, 2-amino-5-bromopyridine demonstrates superior cathodic reduction behavior compared to 2-amino-5-chloropyridine. The bromo-derivative undergoes efficient electrocatalytic reduction at silver cathodes requiring only stoichiometric charge to achieve good yields of the carboxylated product. In contrast, reducing the chloro-analog or utilizing standard electrodes requires significantly more negative potentials or the use of sacrificial magnesium anodes in undivided cells, increasing energy consumption and process complexity[1].
| Evidence Dimension | Electrocatalytic Carboxylation Conditions |
| Target Compound Data | Efficient reduction at Ag cathodes with stoichiometric charge |
| Comparator Or Baseline | 2-Amino-5-chloropyridine (requires more negative potentials or sacrificial Mg anodes) |
| Quantified Difference | Significantly lowers the overpotential and eliminates the need for sacrificial metal anodes during CO2 fixation. |
| Conditions | Electrochemical carboxylation with CO2 in undivided cells |
Enables greener, more energy-efficient scale-up of nicotinic acid derivatives by lowering electrochemical energy barriers.
When synthesizing C5-functionalized aminopyridines (such as CDK inhibitor intermediates), starting with unhalogenated 2-aminopyridine requires an in situ or prior halogenation step that typically generates a mixture of C3 and C5 isomers, capping isolated yields and requiring intensive chromatographic separation. Procuring pre-synthesized 2-amino-5-bromopyridine guarantees 100% regiocontrol at the C5 position for subsequent piperazine coupling (e.g., in Palbociclib synthesis), bypassing the ~20-25% yield loss associated with C3-byproduct formation and streamlining the downstream purification load [1].
| Evidence Dimension | Regioselectivity and Downstream Yield |
| Target Compound Data | 100% C5-regiocontrol for direct coupling |
| Comparator Or Baseline | 2-Aminopyridine (generates C3-halogenated byproducts during functionalization) |
| Quantified Difference | Prevents the ~20-25% yield penalty and complex purification associated with unselective halogenation. |
| Conditions | Synthesis of 5-(piperazin-1-yl)pyridin-2-amine intermediates |
Direct procurement of the C5-bromo building block eliminates a low-yielding, byproduct-heavy synthetic step, directly improving API manufacturing throughput.
Due to its pre-installed C5-bromine and C2-amine, this compound is the optimal starting material for synthesizing 5-(piperazin-1-yl)pyridin-2-amine intermediates used in blockbuster CDK4/6 inhibitors like Palbociclib and Ribociclib. Its use bypasses the regioselectivity issues of direct aminopyridine functionalization [1].
Leveraging its favorable reduction potential at silver cathodes, 2-amino-5-bromopyridine is ideally suited for green, electrocatalytic carboxylation processes with CO2, avoiding the high overpotentials and sacrificial anodes required by chlorinated analogs [2].
In discovery chemistry, the bromo-derivative provides the perfect balance of reactivity for Buchwald-Hartwig and Sonogashira couplings, allowing the rapid, high-yield assembly of imidazo[1,2-a]pyridine scaffolds without the need for the ultra-expensive phosphine ligands required when using 2-amino-5-chloropyridine [3].
Acute Toxic;Irritant